2-Chlorobenzene-1,3,5-trisulfonyl trifluoride

Descripción

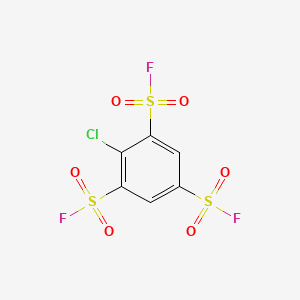

2-Chlorobenzene-1,3,5-trisulfonyl trifluoride (CAS: 1855693-86-5) is a highly substituted aromatic compound featuring a benzene ring with three sulfonyl trifluoride (-SO₂CF₃) groups at the 1, 3, and 5 positions and a chlorine atom at the 2 position. Its molecular formula is C₆HClF₉O₆S₃, with a molecular weight of 233.60 g/mol . The compound is characterized by its electron-deficient aromatic system due to the strong electron-withdrawing effects of the sulfonyl trifluoride groups, which render it reactive in nucleophilic aromatic substitution and cross-coupling reactions. It is primarily used as a building block in organic synthesis, particularly for introducing sulfonic acid derivatives or fluorinated motifs into complex molecules.

Propiedades

IUPAC Name |

2-chlorobenzene-1,3,5-trisulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3O6S3/c7-6-4(18(9,13)14)1-3(17(8,11)12)2-5(6)19(10,15)16/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMFURWEPDZMAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)F)Cl)S(=O)(=O)F)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step 1: Sulfonation of Chlorobenzene

- Reagents : Fuming sulfuric acid (30% SO₃) or chlorosulfonic acid.

- Conditions : Elevated temperatures (180–220°C) under reflux.

- Mechanism : Sulfonation occurs via electrophilic substitution. The chlorine atom at position 2 acts as a meta-director, but polysulfonation requires harsh conditions due to the deactivating nature of sulfonic acid groups.

- Outcome : Forms 2-chlorobenzene-1,3,5-trisulfonic acid.

Step 2: Conversion to Sulfonyl Chlorides

- Reagents : Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

- Conditions : Anhydrous conditions at 80–120°C.

- Reaction :

$$

\text{Ar-SO}3\text{H} + \text{PCl}5 \rightarrow \text{Ar-SO}2\text{Cl} + \text{HCl} + \text{POCl}3

$$ - Yield : ~70–85% for trisulfonyl chloride intermediates.

Step 3: Fluorination to Sulfonyl Trifluoride

- Reagents : Antimony trifluoride (SbF₃) or potassium fluoride (KF).

- Conditions : Heated (150–200°C) under inert atmosphere.

- Reaction :

$$

\text{Ar-SO}2\text{Cl} + 3\text{KF} \rightarrow \text{Ar-SO}2\text{F}_3 + 3\text{KCl}

$$ - Catalyst : Trace amounts of SbCl₃ improve fluorination efficiency.

Alternative Pathways

Direct Trifluoromethylation

- Method : Use of trifluoromethylating agents (e.g., CF₃Cu) with sulfonyl chloride intermediates.

- Limitation : Low regioselectivity and competing side reactions.

Nucleophilic Aromatic Substitution

- Substrate : 1,3,5-Trinitrobenzene derivatives.

- Reagents : Chloride and sulfonyl trifluoride anions under high-pressure conditions.

- Challenge : Requires activated aryl halides and specialized catalysts.

Key Reaction Parameters

| Step | Temperature (°C) | Catalyst/Reagent | Yield (%) |

|---|---|---|---|

| Sulfonation | 180–220 | H₂SO₄ (fuming) | 50–60 |

| Sulfonyl Chloride | 80–120 | PCl₅ | 70–85 |

| Fluorination | 150–200 | SbF₃/KF | 60–75 |

Analytical Characterization

- NMR :

- $$^{19}\text{F NMR}$$ (CDCl₃): δ -75 ppm (CF₃ groups).

- $$^{1}\text{H NMR}$$: Singlet for aromatic protons (δ 7.8–8.2 ppm).

- MS : Molecular ion peak at m/z 459 (M⁺).

Challenges and Optimizations

- Regioselectivity : Achieving 1,3,5-trisubstitution requires iterative sulfonation or templated synthesis.

- Fluorination Efficiency : Use of SbF₃/KF mixtures enhances conversion rates.

- Purification : Distillation or recrystallization from ethanol/water mixtures.

Industrial Applications

- Electrolyte Additives : Enhances conductivity in lithium-ion batteries.

- Pharmaceutical Intermediates : Used in sulfonamide-based drug synthesis.

Análisis De Reacciones Químicas

2-Chlorobenzene-1,3,5-trisulfonyl trifluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl groups can be replaced by other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

Hydrolysis: The sulfonyl groups can be hydrolyzed to form sulfonic acids under acidic or basic conditions.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Chlorobenzene-1,3,5-trisulfonyl trifluoride serves as a versatile reagent in organic synthesis. It can be used for:

- Sulfonylation Reactions : The compound acts as a sulfonylating agent, introducing sulfonyl groups into organic molecules.

- Fluorination Processes : Its trifluoride component allows for selective fluorination of various substrates.

Case Study : A study published in Advanced Synthesis & Catalysis demonstrated the use of this compound in synthesizing complex azides from alcohols via a sulfonylation-fluorination pathway, showcasing its utility in creating valuable intermediates for pharmaceuticals .

Pharmaceutical Development

In pharmaceutical chemistry, this compound is employed as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its ability to introduce both sulfonyl and trifluoromethyl groups makes it particularly valuable for modifying drug structures to enhance efficacy and bioavailability.

Data Table: Applications in Pharmaceutical Synthesis

Material Science

This compound is also utilized in material science for developing new polymers with enhanced properties. The incorporation of sulfonyl and trifluoromethyl groups can improve thermal stability and chemical resistance.

Case Study : Research has shown that polymers synthesized using this compound exhibit superior mechanical properties compared to traditional polymers. These advancements are crucial for applications in coatings and adhesives .

Mecanismo De Acción

The mechanism of action of 2-Chlorobenzene-1,3,5-trisulfonyl trifluoride involves its ability to react with nucleophiles due to the electron-withdrawing effects of the sulfonyl and trifluoromethyl groups. This makes the compound highly reactive towards nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares 2-chlorobenzene-1,3,5-trisulfonyl trifluoride with two related sulfonyl fluorides, highlighting structural and functional differences:

Key Observations:

Structural Complexity: The benzene derivative’s trisubstitution pattern creates a rigid, symmetrical framework, distinguishing it from the monosubstituted pyrrole analog. This symmetry may enhance thermal stability and regioselectivity in reactions .

Reactivity: The chlorine atom in this compound introduces additional steric and electronic effects compared to the non-chlorinated hypothetical analog. This could modulate its reactivity in cross-coupling reactions.

Fluorine Content : Both compounds feature fluorinated groups, but the trifluoromethyl (-CF₃) and sulfonyl trifluoride (-SO₂CF₃) moieties differ in their electron-withdrawing capacities. The -SO₂CF₃ group is significantly more electronegative, enhancing the electrophilicity of the benzene derivative .

Stability and Reactivity Trends

While direct stability data for this compound are unavailable in the provided sources, parallels can be drawn from fluorinated compounds in general. For instance:

- Electron-Withdrawing Effects : Multiple sulfonyl trifluoride groups stabilize the benzene ring against electrophilic attack but increase susceptibility to nucleophilic substitution due to the highly polarized C-S bonds.

- Comparison to Fluoroamines : highlights that nitrogen trifluoride (NF₃) is stable compared to fluoroamines (NHF₂, NH₂F), which decompose explosively. Similarly, the high fluorine content and symmetrical substitution in this compound may mitigate decomposition risks compared to less-fluorinated analogs .

Actividad Biológica

2-Chlorobenzene-1,3,5-trisulfonyl trifluoride (CAS No. 1342799-69-2) is a sulfonyl fluoride compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : 2-Chlorobenzenesulfonyl trifluoride

- Molecular Formula : C6H3ClF3O3S3

- Molecular Weight : 306.7 g/mol

Biological Activity Overview

This compound exhibits various biological activities, primarily through its interaction with biological macromolecules. Its sulfonyl fluoride moiety is known for its ability to act as an electrophile, which can react with nucleophilic sites in proteins and enzymes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways by covalently modifying active site residues.

- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

A study investigated the antimicrobial properties of sulfonyl fluorides, including this compound. Results indicated that the compound exhibited significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Properties

Another research focused on the anticancer effects of sulfonyl fluorides. The study demonstrated that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 20 |

Comparative Analysis with Similar Compounds

A comparison with other sulfonyl fluorides reveals distinctive features:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| Benzene-1,3-disulfonyl fluoride | Low | Moderate |

| Phenylsulfonyl trifluoride | High | Low |

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chlorobenzene-1,3,5-trisulfonyl trifluoride in a laboratory?

Methodological Answer: A common approach involves multi-step sulfonation and halogenation of benzene derivatives. For example, sulfonyl chloride intermediates can be generated using thionyl chloride (SOCl₂) under anhydrous conditions, followed by fluorination with trifluoromethylating agents. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical to isolate the product . Solvent selection (e.g., THF or dichloromethane) and temperature control (0–6°C for sensitive intermediates) improve yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- ¹⁹F NMR : Essential for identifying trifluoromethyl groups and assessing electronic environments.

- X-ray crystallography : Provides definitive structural confirmation, especially for sulfonyl and chlorine spatial arrangements .

- IR spectroscopy : Detects sulfonyl (S=O, ~1350 cm⁻¹) and C-F (1100–1000 cm⁻¹) stretches. Cross-referencing with computed SMILES data (e.g., PubChem’s Canonical SMILES) ensures accuracy .

Q. How should researchers handle purification challenges due to the compound’s high reactivity?

Methodological Answer: Use inert conditions (argon/nitrogen atmosphere) and low-temperature crystallization. Triethylamine (Et₃N) can neutralize acidic byproducts during workup, followed by filtration to remove salts. High-purity grades of solvents (e.g., THF) minimize side reactions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer: Density Functional Theory (DFT) calculations, using software like Gaussian, model transition states and activation energies. For example, analyze the electron-withdrawing effects of sulfonyl and trifluoromethyl groups on the benzene ring’s electrophilicity. Compare computed LUMO maps with experimental kinetic data to validate predictions .

Q. What strategies resolve contradictions in observed vs. theoretical NMR chemical shifts?

Methodological Answer: Discrepancies may arise from solvent effects or dynamic processes. Perform variable-temperature NMR to detect conformational changes. Use deuterated solvents (e.g., DMSO-d₆) to standardize referencing. Cross-validate with solid-state NMR or computational shifts derived from gauge-independent atomic orbital (GIAO) methods .

Q. How does steric hindrance from trisulfonyl groups influence regioselectivity in cross-coupling reactions?

Methodological Answer: Design competitive experiments using palladium catalysts (e.g., Pd(PPh₃)₄) with varying ligands (e.g., bulky phosphines) to assess steric effects. Monitor reaction progress via GC-MS or HPLC. Compare outcomes with less-hindered analogs (e.g., mono-sulfonyl derivatives) to isolate steric contributions .

Q. What mechanistic insights explain unexpected byproducts during fluorination steps?

Methodological Answer: Trace moisture or incomplete halogen exchange may generate side products like sulfonic acids. Use Karl Fischer titration to quantify water in reagents. Isotopic labeling (¹⁸O in sulfonyl groups) paired with MS analysis tracks oxygen exchange pathways .

Data Analysis and Experimental Design

Q. How to design kinetic studies for sulfonation reactions under varying acid concentrations?

Methodological Answer: Employ stopped-flow techniques with UV-Vis monitoring to capture fast sulfonation kinetics. Plot rate constants vs. acid strength (Hammett acidity function) to establish linear free-energy relationships. Include control experiments with non-sulfonating acids (e.g., BF₃) to isolate mechanistic steps .

Q. What statistical methods validate reproducibility in multi-step syntheses?

Methodological Answer: Use Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry). Analyze yield data via ANOVA to identify significant variables. Replicate trials (n ≥ 3) with independent batches of intermediates to assess inter-lab variability .

Safety and Handling

Q. What protocols mitigate risks associated with chlorine and fluorine release during decomposition?

Methodological Answer: Conduct thermal stability tests via differential scanning calorimetry (DSC). Use gas scrubbers (e.g., NaOH traps) to neutralize HF/HCl vapors. Store samples in sealed containers at ≤6°C and monitor with real-time gas sensors in fume hoods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.